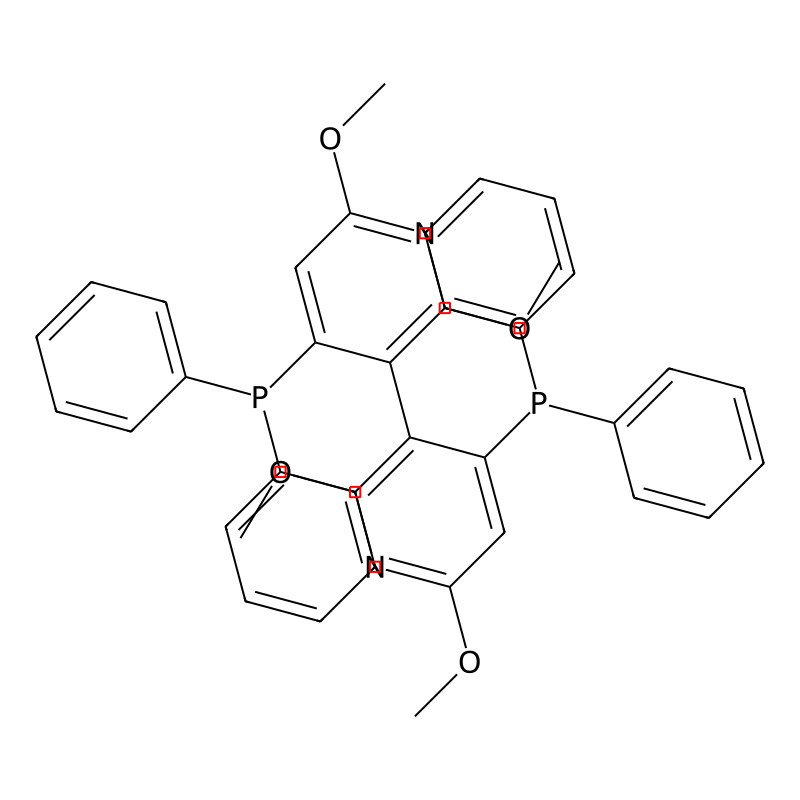

p-Phos, (S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Catalysis and Partial Synthesis Data

The key finding comes from a 2021 study that used (S)-P-PHOS as a chiral ligand in a catalytic system. The table below summarizes the quantitative data from this application [1].

| Aspect | Details |

|---|---|

| Chemical Name | (S)-2,2',6,6'-tetramethoxy-4,4'-bis(diphenyl)phosphino)-3,3'-bipyridine [1] |

| Catalytic System | Pd(OAc)(_2) / (S)-P-PHOS [1] |

| Reaction | Alternating copolymerization of propene and CO [1] |

| Product | Chiral polyketones [1] |

| Reducing Agents Tested | LiAlH(_4), NaBH(_4), BH(_3)·THF [1] |

| Reduction Efficiency (NaBH(_4)) | 29% (0.5:1 molar ratio), 71% (1:1), 81% (2:1) [1] |

| Product Yield | >90% (with LiAlH(_4) and NaBH(_4)) [1] |

Experimental Workflow for Copolymerization

The research paper provides a typical experimental protocol for the copolymerization reaction using the (S)-P-PHOS ligand [1]. Please note that this is a summarized procedure based on the available information.

Figure 1: Experimental workflow for chiral polyketone synthesis [1].

References

The Established Role of (S)-p-Phos

(S)-p-Phos is a well-known, chiral phosphine ligand widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions [1]. Its mechanism of action is not inherent to the molecule itself but is defined by its role as a ligand when coordinated to a metal center, forming a catalyst that controls the stereochemical outcome of reactions.

The core of its function lies in its structure:

- Phosphine Ligand: The phosphorus atom coordinates to a metal (e.g., Rh, Ru, Pd), creating a chiral environment around the metal's active site.

- Chiral Backbone: The scaffold of (S)-p-Phos is designed to be bulky and rigid. This steric and electronic property dictates how substrates approach and bind to the metal center, favoring the formation of one enantiomer of the product over the other.

A common application is in hydrogenation reactions. The table below outlines its generalized role in such a process.

| Component | Role of (S)-p-Phos and Related Parts |

|---|---|

| Catalyst System | Metal Precursor (e.g., [Rh(cod)₂]⁺) + (S)-p-Phos ligand |

| Reaction Type | Asymmetric Hydrogenation |

| Role of Ligand | Creates a chiral coordination sphere around the metal atom |

| Mechanistic Insight | Controls the approach of the prochiral substrate (e.g., an alkene), guiding hydrogen atom transfer to one enantioface |

Pathways for Deeper Research

To obtain the in-depth, whitepaper-level information you require, the following strategies are recommended:

- Search Specialized Scientific Databases: The most detailed mechanistic studies, including kinetic analysis, stereochemical models, and spectroscopic evidence, are found in peer-reviewed journals. Search platforms like SciFinder, Reaxys, or PubMed using queries like "

(S)-p-Phos mechanism kinetics" or "(S)-p-Phos asymmetric hydrogenation stereochemical model". - Investigate Patent Literature: The original patents for (S)-p-Phos often contain detailed synthetic procedures and early catalytic data. Search the USPTO or Google Patents for the chemical name or its CAS number.

- Review Manufacturer Documentation: Companies that specialize in fine chemicals and catalysts (e.g., Sigma-Aldrich, TCI, Strem Chemicals) often provide technical data sheets and references for ligands like (S)-p-Phos on their product pages.

Experimental Workflow for Mechanism Study

Based on standard practices in the field [2] [1], the following workflow outlines how the mechanism of a ligand like (S)-p-Phos is typically elucidated. The diagram below visualizes this multi-step process.

Generalized experimental workflow for elucidating a catalytic mechanism.

- Reaction Kinetics Analysis: Measure reaction rates under varying conditions (catalyst loading, substrate concentration, temperature) to determine the rate law and identify potential rate-limiting steps [2].

- Identification of Intermediates: Use techniques like in situ NMR spectroscopy or X-ray crystallography to isolate or observe catalyst-substrate complexes formed during the reaction [1].

- Determination of Stereochemical Outcome: Analyze the enantiomeric excess (ee) of the product and propose a stereochemical model that explains how the ligand's structure leads to the observed stereoselectivity.

- Computational Modeling: Employ Density Functional Theory (DFT) calculations to model the transition states and reaction pathway, providing energy barriers and a visual representation of the chiral induction [1].

References

P-Phos Ligand Fundamentals and Applications

P-Phos is a family of atropisomeric biaryl bisphosphine ligands known for high activity and selectivity in asymmetric hydrogenation [1]. The unique structural feature of P-Phos is the incorporation of two methoxy-substituted pyridine rings in its backbone, which contributes to its exceptional performance, often surpassing traditional ligands like BINAP [1].

The table below summarizes the primary applications and performance of P-Phos ligands in various catalytic asymmetric reactions.

| Reaction Type | Catalyst System | Key Substrates | Reported Performance |

|---|---|---|---|

| Hydrogenation of β-Ketoesters [1] | Ruthenium (Ru) | β-Ketoesters | High activity and enantioselectivity; often superior to BINAP. |

| Hydrogenation of Dehydroamino Acids [1] | Rhodium (Rh) or Ruthenium (Ru) | Dehydroamino Acids | Exceptionally high activity and enantioselectivity. |

| Hydrogenation of Non-functionalized Ketones [1] | Ruthenium (Ru) / Diamine Complex | Simple ketones | Highly effective; works with non-traditional 1,3- and 1,4-diamines. |

| Hydrogenation of C=N Bonds (Quinolines) [1] | Iridium (Ir) | Quinolines | Successful application in asymmetric hydrogenation. |

Conceptual Experimental Workflow

While detailed, step-by-step procedures for every reaction are proprietary, the general workflow for employing P-Phos in asymmetric hydrogenation follows a standard approach for homogeneous catalysis, as illustrated below.

General workflow for P-Phos catalyzed asymmetric hydrogenation

Comparison with Related Ligands

P-Phos belongs to a broader class of privileged chiral ligands. Other notable members include PhanePhos and the ferrocene-based BoPhoz family, which also demonstrate high performance in asymmetric hydrogenation [1].

- PhanePhos: Shows exceptionally high activity in both rhodium-catalyzed hydrogenation of dehydroamino acids and ruthenium-catalyzed hydrogenation of β-ketoesters [1].

- BoPhoz Ligands: Known for being exceptionally active in rhodium-catalyzed hydrogenations of C=C bonds in dehydroamino acids and α,β-unsaturated acids/esters, supporting very high substrate-to-catalyst ratios (s/c up to 100,000) [1]. A variant, P-Cy-Me-BoPhoz, can catalyze the asymmetric reduction of α-ketoesters, which is unusual for a rhodium catalyst [1].

How to Proceed Further

For a practicing scientist, the next steps would involve accessing more specialized resources:

- Consult Primary Literature: The review by Wu and Chan (Accounts of Chemical Research, 2006, 39(10), 711-720) is a key starting point for understanding the development and scope of P-Phos [1].

- Contact Suppliers: Detailed experimental protocols and specific catalyst formulations are often available from manufacturers and suppliers of specialty chemicals (e.g., Sigma-Aldrich, Johnson Matthey) [1].

- Explore Patent Literature: Technical details and specific, optimized examples are frequently disclosed in patent documents, which can be a valuable source of experimental information.

References

Phosphoproteomics Foundations and Significance

Phosphoproteomics is the large-scale study of protein phosphorylation, a key reversible post-translational modification (PTM) that regulates protein function, activity, localization, and interactions within cellular signaling networks [1] [2]. It is estimated that over two-thirds of human proteins may be phosphorylated, leading to more than 100,000 distinct phosphorylation events, adding immense complexity to the proteome [3].

This field provides critical insights beyond simple protein expression analysis. A change in a protein's phosphorylation status almost always reflects a change in its activity and can reveal the dynamics of entire signaling networks. This makes phosphoproteomics particularly valuable for identifying potential drug targets, as exemplified by kinase inhibitors [1].

Core Technical Workflow and Modern Advancements

The general workflow for a phosphoproteomics experiment involves sample preparation, protein digestion, phosphopeptide enrichment, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and subsequent bioinformatic interpretation [1] [3].

Recent significant advancements focus on the mass spectrometry data acquisition method. While Data-Dependent Acquisition (DDA) has been widely used, Data-Independent Acquisition (DIA) is now recognized as a powerful alternative that offers higher reproducibility, improved quantitative accuracy, and greater data completeness, which is especially beneficial for large-scale studies [3].

The table below compares these core acquisition methods and other key techniques in the workflow.

| Aspect | Description | Key Techniques/Considerations |

|---|

| MS Acquisition | Method for fragmenting & analyzing peptides. | DDA (Data-Dependent Acquisition): Selects most abundant precursors; can suffer from under-sampling [3]. DIA (Data-Independent Acquisition): Fragments all precursors in predefined windows; better reproducibility, quantitative accuracy, and data completeness [3]. | | Quantification | Method for measuring changes in phosphopeptide abundance. | SILAC (Stable Isotope Labeling with Amino acids in Cell culture): Metabolic labeling; incorporates heavy/light amino acids [1] [2]. Isobaric Tandem Mass Tags (TMT, iTRAQ): Chemical labeling; enables multiplexing (e.g., 10-plex) [4] [2]. Label-Free Quantification (LFQ): Compares MS signal intensities between runs; no labeling required [2]. | | Phosphopeptide Enrichment | Critical step to isolate low-abundance phosphopeptides. | TiO₂ (Titanium Dioxide) Chromatography: Common metal oxide affinity chromatography (MOAC); high affinity [1] [3] [5]. IMAC (Immobilized Metal Affinity Chromatography): Uses metal ions (e.g., Fe³⁺, Ga³⁺) immobilized on resin [1] [2]. Antibody-based Enrichment: Very effective for phosphotyrosine; less common for phosphoserine/threonine [1]. | | Fractionation | Pre-fractionation to reduce sample complexity and increase depth. | High-pH Reversed-Phase Chromatography: Separates peptides based on hydrophobicity under basic conditions; often concatenated before enrichment [3] [5]. |

Detailed Phos-DIA Experimental Protocol

This protocol is optimized from a 2023 publication and is designed for robustness from sample preparation to bioinformatic analysis [3].

1. Cell Culture and Stimulation

- Grow cells in standard culture conditions. For dynamic signaling studies, use rapid quenching (e.g., snap-freezing directly on culture dishes) to capture phosphorylation states at very short intervals (e.g., 15-30 seconds) after stimulation [3].

- Consideration: For quantitative comparisons using SILAC, grow cell populations in "heavy" or "light" media for several generations before combining them [1].

2. Protein Extraction, Digestion, and Cleanup

- Lyse cells using an appropriate buffer (e.g., urea-based). Reduce (DTT) and alkylate (IAA) cysteine residues to prevent disulfide bond formation.

- Digest proteins into peptides using trypsin. A filter-aided sample preparation (FASP) method can be used [4].

- High-Capacity Desalting: For high protein input (≥4 mg) required for deep coverage (e.g., pY enrichment), recent 2025 pre-print data suggests ProtiFi S-Trap columns provide superior peptide recovery and performance compared to other commercial desalting products, though they are more expensive [6].

3. Phosphopeptide Enrichment

- Use a high-selectivity kit (e.g., Fe-NTA). To reduce costs and process many samples in parallel, the spin column beads from one kit can be split into five aliquots.

- Bind ~250 µg of purified peptides to each aliquot of beads. Use filter-tips or a vacuum manifold for all washing and elution steps to handle up to 96 samples in a batch [3].

4. LC-MS/MS Analysis with DIA

- Separate enriched phosphopeptides using nanoflow LC on a reverse-phase column (e.g., XSelect CSH C18) with a shallow acetonitrile gradient.

- Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap) in DIA mode. The instrument is programmed to cycle through sequential, contiguous isolation windows (e.g., 20-30 m/z wide) covering the entire precursor mass range [3].

5. Data Processing and Bioinformatics

- Process raw DIA data using specialized software (e.g., Spectronaut, DIA-NN, MaxQuant) for peptide identification, quantification, and phosphosite localization.

- Use bioinformatics tools for downstream analysis:

- Differential Expression: Use tools like

limmain R [4]. - Kinase-Substrate Prediction: Utilize resources like PhosphoSitePlus, NetworkIN, or KinaseNET to link phosphosites to upstream kinases [7].

- Pathway and Motif Analysis: Tools like ProteoViz (an R/Shiny package) can perform gene set enrichment, identify sequence motifs, and create interactive visualizations [4]. The motifeR software is also available for PTM motif identification [3].

- Handling Missing Values: Phosphoproteomics data often has many missing values. The NAguideR toolkit can evaluate and apply 23 different imputation algorithms to handle this issue [3].

- Differential Expression: Use tools like

Phosphoproteomics workflow from sample preparation to data analysis, highlighting key steps like enrichment and DIA MS.

Applications in Disease Research and Drug Development

Phosphoproteomics is pivotal for understanding disease mechanisms and identifying therapeutic targets:

- Cancer Research: Tumors often have distinct phosphoproteomes. Studies show hyperphosphorylation at tyrosine residues in breast and liver tumors, suggesting potential for phosphorylation profiling to fingerprint cancers, discover biomarkers, and identify drug targets [1].

- Neurodegenerative Diseases: Phosphoproteomics has identified phosphorylated tau species (p-tau217 and p-tau181) as robust diagnostic biomarkers in Alzheimer's disease. These same variants have been found in Amyotrophic Lateral Sclerosis (ALS), suggesting a common pathological axis and new avenues for biomarker discovery [8].

- Signaling Network Biology: By treating cells with stimuli or inhibitors and measuring phosphorylation changes over time, researchers can reconstruct signaling networks and identify key regulatory nodes, as demonstrated in studies of EphB2 receptor and metformin signaling in colorectal cancer [1] [3].

Acknowledging Technical Challenges and Limitations

Despite advancements, several challenges remain:

- Low Abundance and Stoichiometry: Phosphopeptides are inherently low abundance and not all copies of a protein are phosphorylated, making enrichment critical [2].

- Lability of Phosphate Group: The phosphate group can be labile during MS/MS, leading to poor fragmentation spectra and complicating sequence identification and phosphosite localization [2].

- Incomplete Coverage: No enrichment method captures all phosphopeptides. Proteins with low abundance or transient phosphorylation can be missed. Bioinformatics estimates suggest current high-throughput protocols capture 70-95% of phosphoproteins but only 40-60% of total phosphorylation sites [1].

- Data Complexity and Missing Values: The scale and complexity of data, along with a high prevalence of missing values, require robust bioinformatics pipelines and careful statistical analysis [3] [4].

References

- 1. - Wikipedia Phosphoproteomics [en.wikipedia.org]

- 2. What is Phosphoproteomics ? [azolifesciences.com]

- 3. A basic phosphoproteomic -DIA workflow integrating precise... [pmc.ncbi.nlm.nih.gov]

- 4. ProteoViz: a tool for the analysis and interactive visualization of... [pubs.rsc.org]

- 5. Offline High pH Reversed-Phase Peptide Fractionation for Deep... [experiments.springernature.com]

- 6. Evaluating First-Pass, High Protein Capacity Desalting Techniques ... [pubmed.ncbi.nlm.nih.gov]

- 7. Using phosphoproteomics to understand cellular signaling... data [clinicalproteomicsjournal.biomedcentral.com]

- 8. Frontiers | Phosphoproteomics -Guided Tau Biomarker Discovery in... [frontiersin.org]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is adapted from a study describing the use of a Pd(P-Phos)Cl2 complex [1]. Please note that some specific details (like exact molar amounts and full workup procedures) are not provided in the available source and would need to be optimized or sourced from a complete experimental section.

Application Note: This protocol highlights the use of a highly stable palladium catalyst for C-C bond formation under mild conditions (room temperature, in air), which is advantageous for substrates with sensitive functional groups [1].

Table 1: Reaction Components and Quantities

| Component | Role | Typical Quantity (Example) |

|---|---|---|

| Aryl Halide | Substrate | 1.0 mmol |

| Arylboronic Acid | Substrate | 1.2 - 1.5 mmol |

| Pd(P-Phos)Cl2 | Catalyst | 0.002 - 0.02 mol% |

| Base (e.g., K2CO3, Cs2CO3) | Base | 2.0 mmol |

| Solvent (e.g., Ethanol/Water mix) | Reaction Medium | 5-10 mL |

Note: The specific base and solvent were not stated in the available abstract [1].

Table 2: Reaction Conditions and Performance

| Parameter | Description |

|---|---|

| Temperature | Room Temperature |

| Atmosphere | Air |

| Reaction Time | Monitored by TLC/GC-MS (exact time not provided) |

| Catalyst Stability | Highly Stable |

| Functional Group Tolerance | Wide |

| Turnover Number (TON) | Up to 49,000 [1] |

Step-by-Step Procedure:

- Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), base (2.0 mmol), and solvent (5-10 mL) [1].

- Catalyst Addition: Add the Pd(P-Phos)Cl2 catalyst (0.002 - 0.02 mol%) to the mixture [1].

- Execution: Stir the reaction mixture at room temperature under air until the starting material is consumed, as determined by TLC or GC-MS [1].

- Work-up and Isolation (General Procedure): The original source does not detail the workup. A common workup for such reactions involves dilution with water, extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with brine, drying over anhydrous magnesium sulfate or sodium sulfate, and filtration.

- Purification: Concentrate the organic layer under reduced pressure and purify the crude product using standard techniques such as column chromatography or recrystallization to obtain the pure biaryl product.

Experimental Workflow Diagram

The diagram below outlines the logical sequence for the cross-coupling experiment.

Important Limitations and Next Steps

- Incomplete Information: The available source is an abstract that confirms the catalyst's high performance but lacks a full experimental section with detailed quantities, workup, and purification steps [1].

- Ligand Specificity: The protocol uses a pre-formed Pd(P-Phos)Cl2 complex. No information was found on the synthesis or use of a standalone "(S)-p-Phos" ligand.

- Unmet Requirements: No information was found on signaling pathways or the use of this catalyst/ligand in biological systems, so related diagrams cannot be created.

To obtain a complete protocol, I suggest you:

- Retrieve the full text of the article from the journal Chinese Journal of Catalysis (cjcatal.com) using the provided link [1].

- Search specialized databases like Reaxys or SciFinder for the full synthetic procedure of both the Pd(P-Phos)Cl2 complex and the (S)-p-Phos ligand.

References

Phosphoproteomics Application Notes: A Standard Workflow Template

References

- 1. - Wikipedia Phosphoproteomics [en.wikipedia.org]

- 2. A basic phosphoproteomic -DIA workflow integrating precise... [pmc.ncbi.nlm.nih.gov]

- 3. : a valuable tool for uncovering molecular... Phosphoproteomics [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 5. ProteoViz: a tool for the analysis and interactive visualization of... [pubs.rsc.org]

- 6. GitHub - saezlab/phosphonetworks [github.com]

Comprehensive Application Notes and Protocols for Metal-Oxide Affinity Chromatography (MOAC) in Phosphopeptide Enrichment

Introduction to MOAC Principles and Applications

Metal-oxide affinity chromatography (MOAC) has emerged as a powerful technique for selective enrichment of phosphopeptides from complex biological samples prior to mass spectrometric analysis. The fundamental principle underlying MOAC involves the affinity interaction between positively charged metal oxide surfaces and negatively charged phosphate groups on phosphorylated peptides [1]. Among various metal oxides, titanium dioxide (TiO₂) has gained widespread adoption due to its superior selectivity and compatibility with various buffer systems [2]. The implementation of MOAC is particularly crucial in phosphoproteomics studies because phosphorylated proteins typically exist in low abundance within cells and often coexist with their non-phosphorylated counterparts, making direct detection challenging without enrichment [1].

The significance of MOAC in biological research stems from the critical regulatory roles of protein phosphorylation in virtually all cellular processes, including cell cycle progression, signal transduction, metabolic regulation, and cellular differentiation [1] [2]. Disruptions in phosphorylation-based signaling networks contribute to various disease states, particularly cancer, making comprehensive phosphoproteome characterization essential for understanding disease mechanisms and identifying therapeutic targets [3] [2]. MOAC-based enrichment enables researchers to overcome the analytical challenges posed by the low stoichiometry of phosphorylation and the suppression of phosphopeptide signals by non-phosphorylated peptides during mass spectrometric analysis [1] [4].

MOAC Experimental Workflows

Basic MOAC Workflow for Phosphopeptide Enrichment

The following diagram illustrates the fundamental workflow for MOAC-based phosphopeptide enrichment:

Detailed MOAC Protocol

The following table summarizes the key steps and optimization parameters for a standard TiO₂-MOAC protocol:

Table 1: Standard TiO₂-MOAC Protocol for Phosphopeptide Enrichment

| Step | Reagents/Conditions | Purpose | Optimization Notes |

|---|---|---|---|

| Protein Extraction | Lysis buffer with protease/phosphatase inhibitors [1] | Extract proteins while preserving phosphorylation | Include denaturants (urea, guanidinium chloride) for complete extraction [1] |

| Digestion | Trypsin (1:100 enzyme:protein ratio) [3] | Generate peptides for enrichment | Sequence-grade modified trypsin recommended [3] [2] |

| MOAC Loading | 2,5-dihydroxybenzoic acid (DHB) or lactic acid in loading buffer [3] [2] | Enhance phosphopeptide binding specificity | DHB/lactic acid reduces non-specific binding of acidic peptides [3] |

| Washing | 74/25/1 100mM NaCl/ACN/acetic acid (v/v/v) [3] | Remove non-specifically bound peptides | Stringent washing critical for reducing background [3] [5] |

| Elution | 5% NH₄OH [3] or alkaline phosphate buffer [5] | Release bound phosphopeptides | Basic pH disrupts phosphate-metal oxide interaction [3] [5] |

Tandem MOAC Workflow for Enhanced Coverage

For deep phosphoproteome coverage, tandem MOAC approaches provide enhanced selectivity. The following diagram illustrates a sequential enrichment strategy:

MOAC Optimization Strategies

Critical Parameters for MOAC Specificity

Several factors significantly influence the efficiency and specificity of MOAC enrichment. The following table summarizes key optimization parameters and their effects on enrichment performance:

Table 2: Optimization Parameters for MOAC Specificity and Efficiency

| Parameter | Optimal Conditions | Effect on Enrichment | References |

|---|---|---|---|

| Loading Buffer Additives | 2,5-dihydroxybenzoic acid (DHB), lactic acid, glycolic acid [3] [2] | Improve selectivity by blocking acidic peptide binding | Glycolic acid in loading solution may reduce specificity [5] |

| Loading Buffer pH | Strongly acidic conditions (pH ~2.2) [3] [5] | Enhances phosphate group binding to metal oxide | Low pH ensures phosphate groups are negatively charged [5] |

| Washing Stringency | Organic acids and salts in acetonitrile [3] [5] | Removes non-specifically bound peptides | Critical for reducing background non-phosphorylated peptides [5] |

| Elution Conditions | Basic pH (ammonium hydroxide, ammonium phosphate) [5] | Efficiently releases phosphopeptides | Acidic elution provides incomplete recovery [5] |

| Phosphatase Inhibitors | Compatible inhibitors during protein extraction [1] | Preserves phosphorylation status | TiO₂-MOAC intolerant to many common phosphatase inhibitors [5] |

Comparison of MOAC with Other Enrichment Techniques

MOAC demonstrates distinct advantages and limitations compared to other phosphopeptide enrichment methods. The following table provides a comparative analysis:

Table 3: Comparison of MOAC with Other Phosphopeptide Enrichment Methods

| Method | Principle | Advantages | Limitations | References |

|---|---|---|---|---|

| MOAC (TiO₂) | Metal oxide-phosphate interaction | Higher specificity than IMAC and ZrO₂; compatible with most biochemical buffers [5] [2] | Potential bias in multi-phosphorylated peptide recovery depending on elution conditions [5] | [5] [2] |

| IMAC | Chelated metal ion-phosphate interaction | Efficient for multiply phosphorylated peptides [3] | Non-specific binding of acidic peptides; may under-represent basophilic kinase substrates [3] | [1] [3] |

| Immuno-precipitation | Antibody recognition of phosphorylated residues | High specificity for targeted phospho-tyrosine enrichment [1] | Limited availability of specific antibodies; primarily for tyrosine phosphorylation [1] | [1] |

| Tandem IMAC-TiO₂ | Sequential enrichment using both methods | Comprehensive coverage of both basophilic and acidophilic kinase substrates [3] | More complex procedure; requires additional processing steps [3] | [3] |

Advanced MOAC Applications

Integration in Multi-Omic Workflows

MOAC has been successfully integrated into sophisticated multi-omic workflows, enabling comprehensive analysis of phosphorylation alongside other proteomic features. The MONTE (Multi-Omic Native Tissue Enrichment) workflow exemplifies this integration, serializing immunopeptidome, ubiquitylome, proteome, phosphoproteome, and acetylome analyses from a single limited tissue sample [7]. In this advanced workflow, MOAC-based phosphopeptide enrichment follows HLA immunopeptidome enrichment and UbiFast ubiquitylome processing, demonstrating the compatibility of MOAC with complex serial enrichment strategies [7]. This integrated approach enables researchers to obtain concordant datasets from limited clinical samples, providing systems-level insights into signaling networks that would be difficult to achieve with separate processing protocols [7].

Tandem MOAC for Deep Phosphoproteome Coverage

The sequential application of different metal oxides or the combination of MOAC with other enrichment methods significantly enhances phosphoproteome coverage. Research demonstrates that tandem MOAC approaches employing Al(OH)₃ for phosphoprotein enrichment followed by TiO₂ for phosphopeptide enrichment enables identification of low-abundant phosphoproteins to unprecedented depth [6]. Similarly, the combination of MOAC with electrostatic repulsion-hydrophilic interaction chromatography (ERLIC) fractionation prior to enrichment greatly improves phosphopeptide identification by reducing sample complexity [3]. These advanced implementations highlight how MOAC can be adapted to address specific research needs, from targeted analysis of specific signaling pathways to global phosphoproteome characterization.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Reduced Specificity: If non-phosphorylated peptides persist after enrichment, optimize loading buffer additives. Lactic acid at 1-5% in loading buffer significantly reduces non-specific binding [2]. Avoid glycolic acid if it reduces specificity in your system [5].

Incomplete Elution: Basic elution conditions (5% NH₄OH) provide more complete phosphopeptide recovery compared to acidic elution [3] [5]. Ensure elution buffer is freshly prepared.

Low Recovery of Multiply Phosphorylated Peptides: The inclusion of 2,5-dihydroxybenzoic acid in the eluant may introduce bias against multiply phosphorylated peptides [5]. Use neutral or basic elution conditions instead.

Phosphatase Interference: TiO₂-MOAC is intolerant to many common phosphatase inhibitors [5]. Test compatibility of specific inhibitors with your MOAC protocol.

Method Selection Guidance

For general phosphoproteomic studies with limited sample amount, single-step TiO₂-MOAC with appropriate displacers provides an excellent balance between specificity and practical considerations. For comprehensive kinase substrate analysis, tandem IMAC-TiO₂ approaches are recommended as they capture complementary populations of basophilic and acidophilic kinase substrates [3]. When studying low-abundant phosphoproteins or specific signaling pathways, tandem MOAC (protein-level followed by peptide-level enrichment) offers enhanced depth of coverage [6]. In multi-omic studies where multiple post-translational modifications are analyzed from single samples, MOAC can be successfully serialized with other enrichment methods as demonstrated in the MONTE workflow [7].

References

- 1. techniques employed in phosphoproteomics - PMC Enrichment [pmc.ncbi.nlm.nih.gov]

- 2. Displacers improve the selectivity of phosphopeptide by... enrichment [elsevier.es]

- 3. Development of a Tandem Affinity Phosphoproteomic Method with... [pmc.ncbi.nlm.nih.gov]

- 4. Combining metal oxide affinity chromatography ( MOAC ) and selective... [plantmethods.biomedcentral.com]

- 5. Enrichment and analysis of phosphopeptides under different... [pubmed.ncbi.nlm.nih.gov]

- 6. Tandem Metal - Oxide for... | SpringerLink Affinity Chromatography [link.springer.com]

- 7. enabling deepscale... | Nature Communications Workflow [nature.com]

Comprehensive Application Notes and Protocols: Mass Spectrometry Sample Preparation for Phosphoprotein Analysis

Introduction to Phosphoproteomics

Protein phosphorylation is a fundamental post-translational modification (PTM) that regulates numerous cellular processes including enzyme activity, protein-protein interactions, subcellular localization, and protein degradation. Reversible protein phosphorylation controls a wide range of protein functions, and its dysregulation contributes to many diseases, particularly cancer. Mass spectrometry-based phosphoproteomics has become the methodology of choice for global analysis of protein phosphorylation, enabling the identification and quantification of thousands of phosphorylation sites in a single experiment [1]. The analysis of phosphoproteins presents unique challenges due to the low stoichiometry of phosphorylation sites, the dynamic nature of phosphorylation, and the chemical lability of phosphate groups during analysis.

The complexity of biological samples, where proteins exist in diverse forms and concentrations, necessitates rigorous sample preparation protocols. Phosphoproteomics workflows require specialized methods to enrich for phosphopeptides and overcome the suppression effects of non-phosphorylated peptides during MS analysis. Proper sample preparation is critical because the quality and reproducibility of sample extraction and preparation significantly impact MS results. Successful proteomic analysis emphasizes three key components: sample preparation, instrumentation, and software, all of which must be properly integrated into robust workflows for consistent, high-quality results [2].

Sample Preparation Strategies for Phosphoproteomics

Cell Lysis and Protein Extraction

The initial step in phosphoproteomics sample preparation involves efficient cell lysis and protein extraction while preserving phosphorylation states. This requires both effective disruption of cellular membranes and inhibition of endogenous phosphatases and proteases that can rapidly alter phosphorylation patterns.

Lysis Methods: Both physical and reagent-based methods may be employed. Physical methods include sonication, mechanical homogenization, and freeze-thaw cycles, while reagent-based methods utilize detergent-containing buffers to solubilize proteins. For phosphoproteomics, it is critical to include phosphatase inhibitors (e.g., sodium fluoride, β-glycerophosphate, and phosphatase inhibitor cocktails) and protease inhibitors in the lysis buffer to prevent degradation of phosphoproteins [2].

Lysis Buffer Composition: Ideal lysis buffers for phosphoproteomics must effectively solubilize proteins while maintaining enzymatic inactivity. Common buffers contain:

- Chaotropic agents (e.g., urea, thiourea) to denature proteins

- Detergents (e.g., SDS, Triton X-100) to solubilize membrane proteins

- Buffering components (e.g., HEPES, Tris) to maintain pH stability

- Reducing agents (e.g., DTT, TCEP) to break disulfide bonds

- Phosphatase and protease inhibitors to preserve phosphorylation states

Recent advances have led to development of streamlined commercial systems such as the PreOmics iST technology, which integrates protein extraction, digestion, and cleanup into a single device, minimizing sample loss and maintaining phosphoprotein integrity [3].

Subcellular Fractionation and Protein Enrichment

To reduce sample complexity and enhance detection of low-abundance phosphoproteins, subcellular fractionation and protein enrichment strategies are often employed:

Subcellular Fractionation: Separation of distinct subcellular fractions (e.g., nuclei, mitochondria, plasma membrane) can be achieved through optimization of physical disruption techniques, detergent-buffer solutions, and density gradient methods. This approach enables the study of compartment-specific phosphorylation events [2].

Depletion of Abundant Proteins: In complex samples like blood plasma, depletion of highly abundant proteins (e.g., albumin, immunoglobulins) using immunoaffinity techniques can improve detection of lower abundance phosphoproteins. However, caution is warranted as abundant proteins often bind to other proteins, potentially resulting in the co-depletion of complexes containing low-abundance phosphoproteins [2].

Table 1: Comparison of Sample Preparation Methods for Phosphoproteomics

| Method | Principles | Advantages | Limitations | Suitable Sample Types |

|---|---|---|---|---|

| In-Solution Digestion | Proteins denatured, reduced, alkylated, and digested in solution | Minimal peptide loss; suitable for small samples | May require cleanup before MS; potential incomplete digestion | Cell lysates, tissue homogenates |

| In-Gel Digestion | Proteins separated by SDS-PAGE, excised, and digested in gel matrix | Effective detergent removal; visual separation | Significant peptide loss; time-consuming | Complex mixtures; membrane proteins |

| Filter-Aided Sample Prep (FASP) | Proteins trapped on filter, digested, and peptides collected | Effective detergent removal; high recovery | Potential peptide retention on filter | Samples with high detergent content |

| iST Method | Integrated protein extraction, digestion, and cleanup in single device | Minimal hands-on time; high reproducibility | Commercial kit required | High-throughput applications |

Protein Denaturation, Reduction, and Alkylation

Regardless of the specific workflow, proteins must be denatured, reduced, and alkylated prior to digestion:

Denaturation: Strong chaotropic agents such as urea or thiourea are used to unfold proteins, making them more accessible to enzymatic digestion.

Reduction: Disulfide bonds are irreversibly broken using reducing agents such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

Alkylation: Free sulfhydryl groups on cysteine residues are then alkylated with reagents such as iodoacetamide or iodoacetic acid to prevent reformation of disulfide bonds [2].

Protein Digestion

Protein digestion into peptides is typically performed using sequence-specific proteases:

- Trypsin is the most commonly used enzyme due to its high specificity and production of peptides with optimal length for MS analysis.

- Other enzymes such as Lys-C, Glu-C, and chymotrypsin may be used alone or in combination with trypsin to increase sequence coverage or target specific regions.

Controlled enzymatic digestion is essential for generating peptides suitable for LC-MS analysis. Incomplete digestion can compromise data quality, presenting a challenge for researchers. Technologies like PreOmics iST ensure increased reproducibility with a high R² (>0.9) through controlled enzymatic digestion within the In-StageTip device [3].

Phosphopeptide Enrichment Strategies

Due to the low stoichiometry of protein phosphorylation (typically <1% of total cellular protein), phosphopeptide enrichment is essential for comprehensive phosphoproteome analysis. Several enrichment strategies have been developed, each with specific advantages and limitations.

Immobilized Metal Ion Affinity Chromatography (IMAC)

IMAC utilizes metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺) immobilized on a solid support to chelate phosphate groups under acidic conditions:

- Principles: Metal ions coordinate with oxygen atoms in phosphate groups, selectively retaining phosphopeptides while non-phosphorylated peptides are washed away.

- Optimization: The specificity and efficiency of IMAC enrichment depend on several factors:

- Metal ion selection (Ti⁴⁺ generally provides higher specificity than Fe³⁺)

- Loading buffer composition (typically low pH with organic acid)

- Elution conditions (high pH or phosphate buffer)

- Applications: Particularly effective for phosphotyrosine enrichment and comprehensive phosphoproteome mapping [4] [1].

Metal Oxide Affinity Chromatography (MOAC)

MOAC uses metal oxides such as titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂) to capture phosphopeptides:

- Principles: Phosphopeptides bind to metal oxide surfaces through interactions between phosphate groups and Lewis acid sites.

- Optimization:

- Loading buffers typically contain high concentrations of organic acids (e.g., lactic acid, glycolic acid) to suppress non-specific binding of acidic non-phosphorylated peptides

- Elution is achieved with alkaline buffers (e.g., ammonium hydroxide, ammonium bicarbonate)

- Advantages: High binding capacity and robustness make MOAC suitable for large-scale phosphoproteomics studies [4].

Sequential and Combined Enrichment Strategies

To increase phosphoproteome coverage, sequential or combined enrichment approaches are often employed:

- Sequential IMAC and MOAC: Performing IMAC followed by MOAC (or vice versa) can enhance identification of different phosphopeptide populations.

- SIMAC (Sequential Elution from IMAC): Separates monophosphorylated peptides from multiphosphorylated peptides using stepwise elution, with each fraction subsequently enriched by MOAC.

- TiO₂-IMAC-LC-MS/MS: Combined approach that significantly increases phosphoproteome coverage compared to single methods.

Table 2: Phosphopeptide Enrichment Techniques Comparison

| Enrichment Method | Binding Principle | Recovery Efficiency | Specificity | Key Applications |

|---|---|---|---|---|

| IMAC | Metal ion chelation of phosphate groups | Moderate to High | Moderate | Global phosphoproteomics; pTyr enrichment |

| MOAC (TiO₂) | Lewis acid-base interaction | High | High | Large-scale studies; multisite phosphorylation |

| MOAC (ZrO₂) | Lewis acid-base interaction | Moderate | Very High | Targeted analyses; reduced background |

| Antibody-based | Immunoaffinity recognition | Low for global, High for specific | Very High | pTyr profiling; specific motif enrichment |

| Chemical Modification | Phosphate-specific chemical tagging | Moderate | High | Identification of phosphorylation sites |

Antibody-Based Enrichment

Immunoaffinity methods using phosphorylation-specific antibodies are particularly valuable for certain applications:

- Phosphotyrosine Enrichment: Due to the low abundance of tyrosine phosphorylation (<0.1% of total phosphorylation), anti-pTyr antibodies are essential for comprehensive pTyr profiling.

- Motif-Specific Antibodies: Antibodies targeting specific phosphorylation motifs (e.g., ATM/ATK substrate motif) enable isolation of peptides phosphorylated by specific kinase families.

The Phosprof database exemplifies the application of these enrichment strategies, presenting phosphorylation profiles of MCF7 and K562 cells treated with 94 clinical drugs, with phosphorylation detected using the 4G10 anti-phosphotyrosine antibody [5].

Mass Spectrometry Analysis and Data Interpretation

LC-MS/MS Configuration for Phosphoproteomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern phosphoproteomics. Optimal configuration requires careful consideration of several parameters:

Chromatography:

- Column selection: C18 reverse-phase columns with small particle sizes (<2 μm) provide superior separation

- Gradient length: Extended gradients (60-180 minutes) enhance separation complexity and increase identifications

- Mobile phases: Acidic mobile phases (typically formic acid) maintain protonation and improve electrospray ionization

Mass Spectrometry:

- Fragmentation techniques: Higher-energy collisional dissociation (HCD) is preferred for phosphopeptide analysis as it generates informative fragment ions while preserving labile phosphorylation

- Data-dependent acquisition (DDA): Automatically selects the most abundant ions for fragmentation

- Data-independent acquisition (DIA): Fragments all ions within specific m/z windows, providing more comprehensive quantification

- Targeted methods (e.g., PRM, MRM): Enable highly sensitive quantification of specific phosphorylation sites [1]

Phosphosite Localization and Quantification

Phosphosite localization—determining the exact amino acid residue that is phosphorylated within a peptide sequence—presents a significant challenge in phosphoproteomics:

- Localization Algorithms: Tools such as Andromeda, MaxQuant, and PhosphoRS calculate probability scores for each potential phosphorylation site based on the presence of site-determining ions in MS/MS spectra.

- Quantification Strategies:

- Label-free quantification: Compares peak areas of phosphopeptides across runs

- Isobaric labeling (e.g., TMT, iTRAQ): Enables multiplexed analysis of up to 16 samples simultaneously

- Metabolic labeling (e.g., SILAC): Incorporates stable isotopes during cell culture for accurate quantification [4]

Bioinformatics Resources for Phosphoproteomics Data

A vast array of bioinformatics resources are available to facilitate interpretation of phosphoproteomics data:

Knowledge Bases:

- PhosphoSitePlus: Comprehensive repository of experimentally verified phosphorylation sites

- KinaseNET: Information on protein kinases, including substrates, pathways, and inhibitors

- DEPOD: Database of phosphatases and their substrates

- Phosprof: Database of drug response based on phosphorylation activity [5] [1]

Analysis Tools:

- Kinase Activity Inference: Tools such as KSEA (Kinase-Substrate Enrichment Analysis) and Phosphoproteomic Signature Analysis infer kinase activity from phosphoproteomics data

- Pathway Analysis: Resources like Reactome and KEGG enable mapping of phosphorylation changes onto signaling pathways

- Network Analysis: Tools for constructing phosphorylation networks and identifying regulatory modules [1]

Experimental Protocols

Detailed Protocol: Phosphopeptide Enrichment Using TiO₂ Beads

Materials:

- TiO₂ beads (10 μm)

- Loading buffer: 80% acetonitrile (ACN), 5% trifluoroacetic acid (TFA), 1 M glycolic acid

- Wash buffer 1: 80% ACN, 1% TFA

- Wash buffer 2: 10% ACN, 0.1% TFA

- Elution buffer: 1% ammonium hydroxide

Procedure:

- Conditioning: Resuspend TiO₂ beads in loading buffer and equilibrate for 5 minutes

- Sample Loading: Acidify peptide sample to pH < 3 and mix with TiO₂ beads (1:4 bead-to-peptide ratio)

- Binding: Incubate with rotation for 30 minutes at room temperature

- Washing: Centrifuge and discard supernatant. Wash sequentially with:

- 100 μL wash buffer 1

- 100 μL wash buffer 2

- Elution: Add 50 μL elution buffer and incubate for 10 minutes with agitation

- Collection: Centrifuge and transfer supernatant to new tube

- Acidification: Acidify eluate with TFA to pH ~2 for LC-MS/MS analysis

Critical Considerations:

- Peptide-to-bead ratio must be optimized to avoid saturation

- Organic acid additives (e.g., glycolic acid) reduce non-specific binding

- Elution pH must be sufficiently basic to efficiently recover phosphopeptides

Protocol: High-pH Reversed-Phase Fractionation for Phosphoproteomics

To reduce sample complexity and increase phosphoproteome coverage, high-pH fractionation is often performed prior to enrichment:

Materials:

- High-pH resistant C18 column

- Mobile phase A: 10 mM ammonium bicarbonate, pH 10

- Mobile phase B: 10 mM ammonium bicarbonate in ACN, pH 10

Procedure:

- Column Equilibration: Condition column with 5% mobile phase B

- Sample Loading: Dilute peptide sample in mobile phase A and load onto column

- Gradient Elution: Separate peptides using a shallow gradient (typically 5-35% B over 60 minutes)

- Fraction Collection: Collect 12-24 fractions across the elution profile

- Pooling: Use staggered pooling schemes to reduce run time while maintaining separation efficiency

- Concentration: Dry fractions completely before phosphopeptide enrichment

Protocol: Cell Lysis and Protein Extraction for Phosphoproteomics

Materials:

- Lysis buffer: 8 M urea, 50 mM HEPES pH 8.0, 1% SDS

- Phosphatase inhibitor cocktail (2× concentration)

- Protease inhibitor cocktail (1× concentration)

- Benzonase (optional, for DNA digestion)

Procedure:

- Inhibitor Preparation: Add phosphatase and protease inhibitors to lysis buffer immediately before use

- Cell Lysis:

- For adherent cells: Remove media, wash with cold PBS, add lysis buffer directly to plate

- For suspension cells: Pellet cells, wash with PBS, resuspend in lysis buffer

- Homogenization: Pass lysate through a 27-gauge needle 10-15 times or sonicate briefly

- Incubation: Rotate at 4°C for 30 minutes

- Clarification: Centrifuge at 16,000 × g for 15 minutes at 4°C

- Protein Quantification: Determine protein concentration using BCA or similar assay

- Storage: Aliquot and store at -80°C if not proceeding immediately

Troubleshooting and Quality Control

Common Issues and Solutions in Phosphoproteomics

Table 3: Troubleshooting Guide for Phosphoproteomics Workflows

| Problem | Potential Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low phosphopeptide recovery | Incomplete enrichment; phosphatase activity; inefficient elution | Freshly prepare inhibitors; optimize metal ion concentration; test alternative elution conditions | Include phosphatase inhibitors in all steps; use fresh buffers |

| High non-specific binding | Insufficient blocking; incorrect loading conditions | Increase organic acid concentration; optimize loading buffer pH | Include specific additives (lactic acid, DHB); clean up samples before enrichment |

| Phosphosite localization ambiguity | Poor fragmentation; multiple Ser/Thr residues | Use HCD with stepped collision energy; employ complementary fragmentation | Enrich for multiphosphorylated peptides separately; use electron-driven dissociation |

| Poor reproducibility | Inconsistent enrichment; sample processing variability | Standardize incubation times; use automated platforms | Implement internal standards; control room temperature |

| Low multiplexing capacity | Sample loss; incomplete labeling | Optimize labeling efficiency; reduce processing steps | Use isobaric labeling with carrier channels; implement SPS-MS3 |

Quality Control Metrics

Implementing rigorous quality control measures is essential for reliable phosphoproteomics data:

- Enrichment Efficiency: Calculate the percentage of phosphopeptides in the enriched fraction compared to the input

- Phosphosite Localization Confidence: Report sites with localization probability >0.75 (Class I sites) separately from lower-confidence sites

- Quantitative Reproducibility: Monitor coefficient of variation (CV) across technical replicates, with ideal CV <15%

- Missing Data: Track the percentage of phosphorylation sites quantified across all samples, with acceptable rates <20% for label-free and <30% for multiplexed experiments

Applications in Drug Development and Research

Phosphoproteomics has become an invaluable tool in drug development, particularly for targeted therapies in oncology and other diseases characterized by signaling dysregulation.

Kinase Inhibitor Profiling

Comprehensive phosphoproteomic analysis enables detailed characterization of kinase inhibitor effects:

- Target Engagement: Verification of intended target inhibition through monitoring of direct substrate phosphorylation

- Off-target Effects: Identification of unintended kinase inhibitions through pattern analysis of phosphorylation changes

- Resistance Mechanisms: Elucidation of adaptive signaling changes that confer drug resistance

- Combination Therapies: Rational design of combination treatments based on compensatory pathway activation

The Phosprof database exemplifies this application, containing phosphorylation profiles of MCF7 and K562 cells treated with 94 clinical drugs, enabling comparison of drug effects based on molecular similarity [5].

Biomarker Discovery

Phosphorylation signatures serve as sensitive biomarkers for:

- Diagnostic Applications: Detection of disease-specific phosphorylation patterns in clinical samples

- Pharmacodynamic Monitoring: Assessment of drug effects on signaling pathways in patient tissues

- Patient Stratification: Identification of phosphorylation biomarkers that predict treatment response

- Drug Mechanism of Action: Elucidation of signaling pathways affected by drug treatment

Signaling Pathway Analysis

Phosphoproteomics enables systems-level analysis of signaling networks:

- Pathway Activation States: Comprehensive assessment of multiple signaling pathways simultaneously

- Crosstalk Analysis: Identification of connections and regulatory nodes between signaling pathways

- Dynamic Signaling: Time-resolved analysis of signaling propagation and feedback mechanisms

- Context-Specific Signaling: Comparison of signaling networks across different cellular contexts

Visualizations and Workflows

Diagram 1: Comprehensive Phosphoproteomics Workflow showing key steps from sample preparation to data analysis, highlighting the critical phosphopeptide enrichment stage with common methodologies.

Diagram 2: Key Signaling Pathways in Phosphoproteomics showing major kinase-mediated signaling cascades commonly investigated in phosphoproteomics studies, highlighting phosphorylation events and regulatory feedback loops.

Conclusion

Mass spectrometry-based phosphoproteomics has evolved into a powerful technology for comprehensive analysis of phosphorylation signaling networks. The success of these studies critically depends on appropriate sample preparation and optimized enrichment strategies to overcome the analytical challenges posed by the low stoichiometry and dynamic nature of protein phosphorylation. The protocols and application notes presented here provide researchers with detailed methodologies for implementing robust phosphoproteomics workflows.

As the field advances, several emerging trends are shaping the future of phosphoproteomics:

- Automation and standardization of sample preparation protocols to enhance reproducibility

- Integration with other omics technologies for multi-dimensional analysis of cellular regulation

- Single-cell phosphoproteomics to resolve signaling heterogeneity in complex tissues

- Clinical applications for personalized medicine and biomarker discovery

- Structural phosphoproteomics coupling phosphorylation analysis with structural biology

By adhering to the detailed protocols and quality control measures outlined in this document, researchers can generate high-quality phosphoproteomics data that provides meaningful biological insights and advances drug development efforts.

References

- 1. Using phosphoproteomics to understand cellular signaling... data [clinicalproteomicsjournal.biomedcentral.com]

- 2. for Sample Preparation Mass Spectrometry [thermofisher.com]

- 3. A Quick Guide to Proteomics Sample For Preparation ... Mass [preomics.com]

- 4. and analytical strategies for large-scale... Sample preparation [pubmed.ncbi.nlm.nih.gov]

- 5. Phosprof: pathway analysis database of drug response based on... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: High-Resolution Mass Spectrometry (HRMS) for Phosphorus Compound Analysis

Introduction to HRMS for Phosphorus Compound Analysis

High-Resolution Mass Spectrometry (HRMS) has revolutionized the analysis of phosphorus-containing compounds in complex biological and environmental matrices. HRMS instruments provide significantly higher resolution and larger dynamic range compared to traditional mass spectrometers, enabling precise discrimination of phosphorus compounds based on exact mass measurements and isotopic patterns [1]. The technological evolution of HRMS platforms, including Orbitrap, time-of-flight (TOF), and Fourier transform ion cyclotron resonance (FT-ICR) mass analyzers, has established HRMS as an indispensable tool for both qualitative screening and quantitative analysis of phosphorus compounds in drug development, environmental science, and clinical research [1].

The analysis of phosphorus compounds presents unique challenges due to their diverse chemical structures, varying polarity, and often low abundance in complex matrices. Phosphorus exists in biological systems as inorganic orthophosphate, organophosphate esters, phospholipids, nucleotides, and various other forms [2]. These compounds play crucial roles in cellular signaling, energy metabolism, and structural integrity. HRMS addresses these challenges through its exceptional mass accuracy (typically <5 ppm), high resolving power (>20,000), and ability to perform simultaneous untargeted screening and targeted quantification [1].

Technical Foundations of HRMS for Phosphorus Analysis

HRMS Instrumentation and Phosphorus-Specific Considerations

The analysis of phosphorus compounds benefits from specific HRMS instrument configurations that optimize detection sensitivity and specificity:

- LC-Orbitrap-MS: Provides ultra-high resolution (up to 500,000 FWHM) for separation of isobaric phosphorus compounds and precise elemental composition determination [1]

- LC-Q-TOF-MS: Offers fast acquisition rates suitable for high-throughput screening of phosphorus metabolites and degradation products [1]

- GC-Orbitrap/GCC-Q-TOF: Enables analysis of volatile and semivolatile phosphorus compounds with exceptional sensitivity [1]

- ICP-HRMS: Specifically configured for total phosphorus quantification and tracing of phosphorus-containing compounds through metal tags [2]

The fundamental advantage of HRMS for phosphorus compound analysis lies in its ability to distinguish compounds with subtle mass differences that would co-elute and be indistinguishable with lower resolution instruments. For example, HRMS can readily differentiate between phosphorylated metabolites and their non-phosphorylated counterparts based on exact mass shifts corresponding to the addition of a phosphate group (HPO₃ = 79.9663 Da) [1].

Key Analytical Parameters for Phosphorus Compound HRMS

Table 1: Critical HRMS Parameters for Phosphorus Compound Analysis

| Parameter | Recommended Specification | Impact on Phosphorus Analysis |

|---|---|---|

| Mass Accuracy | < 5 ppm (preferably < 2 ppm) | Enables definitive elemental composition assignment for phosphorus-containing ions |

| Resolving Power | > 25,000 FWHM | Separates isobaric interferences common in complex biological extracts |

| Dynamic Range | 4-5 orders of magnitude | Accommodates large concentration ranges from trace phosphorus contaminants to major components |

| Fragmentation Capability | HCD/CID with MS/MS or MSⁿ | Provides structural confirmation through characteristic phosphorus-containing fragment ions |

| Acquisition Speed | > 5 Hz | Enables adequate data points across narrow chromatographic peaks for accurate quantification |

Applications in Pharmaceutical Research and Development

Biomarker Discovery and Validation

Liquid Chromatography-HRMS (LC-HRMS) has become a cornerstone technology for biomarker discovery involving phosphorus compounds. The combination of high chromatographic resolution with exact mass measurement enables comprehensive profiling of phosphorus-containing metabolites and signaling molecules in biological systems [3].

In oncology research, LC-HRMS has been employed to identify phosphorus-based lipid biomarkers in tumor tissues. For example, phosphatidylcholine derivatives and sphingophospholipids show distinct profiles in cancer cells, providing potential diagnostic and prognostic biomarkers. The high mass accuracy of HRMS (<3 ppm) allows discrimination of these compounds from isobaric interferences in complex lipid extracts [3]. Similarly, in neurodegenerative disease research, HRMS has enabled the detection of altered phospholipid patterns in cerebrospinal fluid, with demonstrated accuracy of 83% and specificity of 100% for identifying protein pathways altered in amyotrophic lateral sclerosis [3].

A particularly impactful application involves the detection of phosphatidylethanol (B-Peth) in whole blood as a biomarker for alcohol use disorders. LC-HRMS methods provide the sensitivity and specificity required for clinical application, enabling both diagnosis and monitoring of treatment responses [3].

Drug Metabolism and Pharmacokinetic Studies

HRMS has transformed drug metabolism studies for phosphorus-containing therapeutics through several key applications:

- Metabolite Profiling: Identification of both predicted and unexpected metabolites of organophosphorus drugs through mass defect filtering and isotope pattern filtering techniques [1]

- Reactive Metabolite Screening: Detection of bioactivated phosphorus-containing intermediates that may form protein adducts [1]

- Absolute Quantification: Targeted HRMS methods for therapeutic drug monitoring of phosphorus-containing drugs with superior selectivity compared to traditional LC-MS/MS [1]

The high resolution of modern HRMS instruments enables the distinction between drug-derived phosphorus metabolites and endogenous compounds, even without complete chromatographic separation. This capability is particularly valuable in discovery phases where reference standards may not be available [1].

Table 2: HRMS Applications for Specific Phosphorus Compound Classes in Drug Development

| Compound Class | HRMS Application | Key Analytical Advantages |

|---|---|---|

| Nucleotide Analogs | Antiviral drug metabolism | Differentiation of phosphorylated metabolites; monitoring of triphosphate anabolites in cells |

| Phospholipid Therapeutics | Lipid nanoparticle drug delivery systems | Profiling of phospholipid components; monitoring of metabolic degradation |

| Organophosphate Prodrugs | Bioactivation studies | Tracking of hydrolysis products; characterization of active metabolites |

| Phosphorus-Containing Antibiotics | Resistance mechanism studies | Detection of modified compounds in bacterial metabolism |

| Bisphosphonates | Osteoporosis treatment monitoring | Specific detection in bone tissue despite poor ionization efficiency |

Protocol: LC-HRMS Analysis of Dolichyl Phosphates in Cell Cultures

Background: Dolichyl phosphates (DolP) are essential lipid carriers in protein glycosylation pathways. This protocol describes a robust method for DolP quantification using trimethylsilyldiazomethane (TMSD) derivatization followed by LC-HRMS analysis [4].

Materials and Reagents:

- Cell pellets (HeLa or S. cerevisiae, ~1×10⁶ cells)

- Dolichol phosphate standard mixture (Sigma-Aldrich, 900201X)

- Dodecaprenyl phosphate (PolP C60) internal standard (CymitQuimica)

- Trimethylsilyldiazomethane (TMSD, Sigma-Aldrich 362832)

- LC-MS grade solvents: acetonitrile, methanol, isopropanol, water

- Ammonium acetate (LC-MS grade)

- Formic acid (LC-MS grade)

- Acquity UPLC CSH C18 Column (1.7 μm, 1 mm × 150 mm)

Sample Preparation:

- Lipid Extraction: Add 1 mL methanol and internal standard (50 ng PolP C60) to cell pellets. Homogenize using Mini-BeadBeater with 0.5 mm beads for 2×30 seconds.

- Alkaline Hydrolysis: Add 150 μL 15M KOH and incubate at 37°C for 2 hours to hydrolyze glycerophospholipids.

- Liquid-Liquid Extraction: Add 2 mL dichloromethane:methanol (6.5:5.2, v:v) and 1.5 mL 155 mM ammonium bicarbonate buffer. Centrifuge at 3,000 × g for 10 minutes.

- Collect organic phase and evaporate under nitrogen stream at 40°C.

TMSD Derivatization:

- Reconstitute dried lipid extract in 100 μL dichloromethane:methanol (6.5:5.2, v:v).

- Add 20 μL TMSD and incubate at room temperature for 30 minutes.

- Quench reaction with 2 μL acetic acid.

- Evaporate solvents under nitrogen and reconstitute in 100 μL solvent B for LC-HRMS analysis.

LC-HRMS Conditions:

- Column: Acquity UPLC CSH C18 (1.7 μm, 1 mm × 150 mm)

- Mobile Phase A: Acetonitrile/water (60:40, v/v) with 0.1% formic acid and 10 mM ammonium acetate

- Mobile Phase B: Isopropanol/water (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate

- Gradient: 60% B to 100% B over 25 minutes, hold 5 minutes

- Flow Rate: 0.1 mL/min

- Injection Volume: 5 μL

- MS Instrument: Orbitrap-based HRMS (Q-Exactive series or similar)

- Ionization: APCI positive mode

- Resolution: 70,000 FWHM

- Mass Range: m/z 500-2,000

- MS/MS: HCD fragmentation at 25-35 eV

Data Processing:

- Identification: Extract exact masses of [M+NH₄]⁺ ions with 5 ppm mass tolerance

- Characteristic Fragment: Monitor m/z 127.0155 (dimethylphosphate headgroup) in MS/MS spectra

- Quantification: Use internal standard calibration curve with PolP C60

Validation Parameters:

- Linearity: R² > 0.995 for DolP C65-C105 species

- LOQ: 0.1-0.5 ng depending on chain length

- Accuracy: 85-115% for quality control samples

- Precision: <15% RSD for intra- and inter-day measurements [4]

Environmental and Agricultural Applications

Environmental Monitoring of Phosphorus Compounds

HRMS has become an essential tool for monitoring phosphorus-containing environmental contaminants, particularly phosphorus flame retardants (PFRs) and pesticides [3]. The non-targeted screening capabilities of HRMS allow for comprehensive detection of known and emerging contaminants in wastewater and environmental samples.

Key applications include:

- Identification of novel PFR metabolites in wastewater treatment plant effluents

- Monitoring of pesticide degradation pathways in agricultural runoff

- Detection of organophosphate plasticizers in environmental matrices

A study by Been et al. demonstrated the use of LC-tandem MS for analyzing biomarkers of exposure to PFRs in wastewater, enabling community-wide exposure assessment. Specific compounds monitored included triphenyl phosphate (TPHP), tris(2-chloroisopropyl) phosphate (TCIPP), tris(2-chloroethyl) phosphate (TCEP), and 2-ethylhexyldiphenyl phosphate (EHDPHP) [3].

Plant Phosphorus Compound Analysis

HRMS techniques have advanced the understanding of phosphorus metabolism in plants, where phosphorus exists as inorganic orthophosphate, phytic acid, phospholipids, nucleotides, and various sugar phosphates [2]. While traditional spectrophotometric methods (e.g., molybdenum blue) are still used for total phosphorus determination, HRMS provides speciated information critical for understanding plant physiology.

Advanced techniques include:

- NanoSIMS: Provides subcellular localization of phosphorus compounds in plant tissues

- LC-Orbitrap-MS: Enables comprehensive profiling of phosphorus-containing metabolites in plant extracts

- ³¹P NMR: Serves as a complementary technique for identifying different phosphorus forms in plant tissues [2]

The application of HRMS in plant phosphorus research has revealed intricate details about phosphorus allocation strategies in response to nutrient stress, with implications for improving crop phosphorus use efficiency [2].

Analytical Considerations and Method Validation

Sample Preparation Techniques for Phosphorus Compounds

Effective sample preparation is critical for successful HRMS analysis of phosphorus compounds:

- Phospholipid Removal: Use of alkaline hydrolysis or selective solid-phase extraction to reduce matrix effects from abundant phospholipids [4]

- Chemical Derivatization: TMSD methylation significantly improves ionization efficiency and chromatographic behavior of highly lipophilic phosphorus compounds like dolichyl phosphates [4]

- Phosphoprotein Enrichment: Metal oxide affinity chromatography for phosphoproteomics applications

- In-source Fragmentation Control: Optimization of ionization parameters to preserve labile phosphate groups

Data Processing Strategies for Phosphorus HRMS

The analysis of HRMS data for phosphorus compounds employs several specialized data mining techniques:

- Mass Defect Filtering: Leverages the characteristic mass defect of phosphorus-containing ions (typically 0.97 Da for PO₃) to selectively detect these compounds in complex matrices [1]

- Isotope Pattern Filtering: Identifies phosphorus compounds based on their distinctive isotopic distributions due to the monoisotopic nature of ³¹P [1]

- Neutral Loss Scanning: Detects characteristic neutral losses such as 98 Da (H₃PO₄) or 80 Da (HPO₃) in MS/MS spectra

- Background Subtraction: Algorithms that remove endogenous phosphorus compound signals to enhance detection of xenobiotic phosphorus compounds

Future Perspectives and Conclusions

The field of HRMS analysis for phosphorus compounds continues to evolve with several emerging trends:

- Real-time HRMS: Development of portable HRMS instruments with direct sampling interfaces for field analysis of phosphorus contaminants [1]

- Ion Mobility-HRMS: Addition of collision cross-section values as an additional molecular descriptor for phosphorus compound identification [1]

- Integrated Omics Approaches: Combining phosphoproteomics, phosphometabolomics, and lipidomics for comprehensive systems biology studies

- Artificial Intelligence: Implementation of machine learning algorithms for automated interpretation of phosphorus compound MS/MS spectra

HRMS has firmly established itself as a cornerstone technology for the analysis of phosphorus compounds across pharmaceutical, environmental, and biological research. The exceptional mass accuracy, high resolution, and versatile data acquisition capabilities of modern HRMS instruments address the unique analytical challenges presented by this important class of compounds. As instrumentation continues to advance and become more accessible, HRMS is poised to displace traditional triple quadrupole mass spectrometers in most analytical applications for phosphorus compounds [1].

Workflow for Phosphorus Compound Analysis by LC-HRMS

References

- 1. sciencedirect.com/topics/chemistry/ high - resolution - mass ... [sciencedirect.com]

- 2. Determination of phosphorus in plant tissues: from... compounds [plantmethods.biomedcentral.com]

- 3. Liquid Chromatography-Mass Spectrometry (LC- MS ) for Biomarker ... [news-medical.net]

- 4. A New, Rapid Method for the Quantification of Dolichyl Phosphates ... [bio-protocol.org]

Comprehensive Guide to Phosphopeptide Enrichment Techniques and Protocols for Clinical and Research Applications

Then, I will now begin writing the main body of the article.

Introduction to Phosphoproteomics and Analytical Challenges

Protein phosphorylation represents one of the most extensive and biologically significant post-translational modifications in eukaryotic cells, regulating crucial cellular processes including signal transduction, cell cycle progression, metabolism, and apoptosis. It is estimated that at least one third of all proteins in mammalian cells are phosphorylated at any given time, highlighting the pervasive nature of this regulatory mechanism [1]. The phosphorylation and dephosphorylation of proteins constitute a reversible switch that controls protein function, localization, and stability, making the comprehensive analysis of phosphorylation events essential for understanding fundamental biology and disease mechanisms.

Despite its biological importance, the analysis of protein phosphorylation presents substantial technical challenges. Phosphorylation is inherently dynamic and transient, with typically low stoichiometry at specific sites, meaning that only a small fraction of any given protein molecule may be phosphorylated at a particular residue at a specific time [1]. Additionally, mass spectrometry analysis of phosphopeptides is hampered by several factors: the substoichiometric nature of phosphorylation, the negatively charged phosphate group reducing ionization efficiency, the tendency for phosphopeptides to exhibit suppressed signals in the presence of their non-phosphorylated counterparts, and the occurrence of incomplete fragmentation during tandem MS analysis [2] [3]. These technical hurdles necessitate specialized enrichment strategies to isolate phosphopeptides from complex biological samples prior to mass spectrometry analysis, making enrichment a critical step in any phosphoproteomics workflow.

Overview of Phosphopeptide Enrichment Techniques

Fundamental Principles of Enrichment

Phosphopeptide enrichment techniques primarily leverage the distinctive chemical properties of the phosphate group, particularly its negative charge and metal-binding capacity. Most enrichment methods rely on affinity chromatography principles where a solid-phase matrix with positively charged or metal-coordinating properties selectively captures peptides containing phosphorylated residues while allowing non-phosphorylated peptides to be washed away [2]. The captured phosphopeptides are then released under specific elution conditions for subsequent mass spectrometry analysis.

The selection of an appropriate enrichment strategy depends on several factors, including sample type, starting material quantity, phosphoproteome coverage requirements, and analytical resources. Researchers must consider whether to perform enrichment at the phosphoprotein level prior to digestion or at the phosphopeptide level after proteolytic digestion. Phosphoprotein enrichment preserves protein-level information such as molecular weight and isoelectric point but may suffer from lower specificity and recovery of hydrophobic or extreme pH proteins. In contrast, phosphopeptide enrichment generally provides higher specificity, better recovery of low-abundance species, and more precise phosphorylation site mapping, though it loses protein-level information and may complicate protein identification when relying on single phosphopeptides [2].

Major Enrichment Technologies

2.2.1 Immobilized Metal Affinity Chromatography (IMAC)

IMAC utilizes chelated metal ions such as Fe³⁺, Ga³⁺, or Zr⁴⁺ immobilized on a solid support to coordinate with phosphate groups on phosphorylated peptides. The classic IMAC approach employs nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) functional groups to chelate metal ions that selectively bind phosphopeptides. Recent advancements include the development of Fe(III)-NTA based resins that show improved selectivity and recovery [4] [3]. The binding occurs primarily through electrostatic interactions between the positively charged metal ions and negatively charged phosphate groups, with optimal binding around pH 2.5-3.0 where acidic residues are protonated but phosphate groups remain negatively charged. IMAC demonstrates particular strength in enriching multiply phosphorylated peptides but may exhibit reduced recovery of monophosphorylated peptides due to competing interactions with acidic non-phosphorylated peptides.

2.2.2 Metal Oxide Affinity Chromatography (MOAC)

MOAC employs metal oxides, most commonly titanium dioxide (TiO₂), as well as zirconium dioxide (ZrO₂), to selectively capture phosphopeptides through Lewis acid-base interactions. In this approach, the metal oxide surface acts as a Lewis acid that coordinates with the Lewis basic phosphate oxygen atoms. TiO₂-based enrichment typically uses specific loading buffers containing 2,5-dihydroxybenzoic acid (DHB) or lactic acid to suppress non-specific binding of acidic non-phosphorylated peptides while maintaining high phosphopeptide recovery [1] [2]. MOAC methods generally exhibit strong performance for monophosphorylated peptides and have become one of the most widely used phosphopeptide enrichment techniques due to their robustness and high specificity.

2.2.3 Antibody-Based Enrichment

Immunoaffinity enrichment utilizes antibodies specific for phosphorylated amino acid residues, with anti-phosphotyrosine antibodies being particularly effective due to the well-defined epitopes of phosphorylated tyrosine residues [5]. This approach commonly employs antibodies such as 4G10 and 27B10.4 conjugated to agarose or magnetic beads for immunoprecipitation of phosphopeptides. Antibody-based methods offer exceptional specificity for particular phosphorylation types but are less practical for comprehensive phosphoproteome analysis due to the limited availability of high-quality anti-phosphoserine and anti-phosphothreonine antibodies. This technique is especially valuable for studying tyrosine phosphorylation in signaling pathways, where despite its low abundance (approximately 0.05-0.1% of total phosphorylation), it plays disproportionately important regulatory roles [5].

2.2.4 Sequential and Complementary Enrichment Strategies

Sequential enrichment approaches leverage the complementary binding profiles of different enrichment techniques to achieve more comprehensive phosphoproteome coverage. The most common sequential method combines TiO₂ enrichment followed by Fe(III)-IMAC of the flow-through and wash fractions, capitalizing on the particular strength of TiO₂ for monophosphorylated peptides and IMAC for multiply phosphorylated species [6] [3]. This strategy, sometimes referred to as SMOAC (Sequential Elution from IMAC), has been shown to significantly increase the number of identified phosphopeptides and phosphorylation sites compared to single-method approaches, providing a more holistic view of the phosphoproteome [3].

Table 1: Comparison of Major Phosphopeptide Enrichment Techniques

| Technique | Principle | Strengths | Limitations | Typical Selectivity |

|---|---|---|---|---|

| IMAC | Metal ion coordination | Excellent for multiply phosphorylated peptides | Sensitive to acidic non-phosphopeptides | >90% [3] |

| TiO₂ | Lewis acid-base interaction | High specificity for monophosphorylated peptides | Requires additives to reduce non-specific binding | 85-98% [4] |

| Antibody-based | Antigen-antibody recognition | Exceptional for tyrosine phosphorylation | Limited antibody availability | High for pY [5] |

| Sequential | Complementary binding | Maximum phosphoproteome coverage | More complex workflow | >90% [3] |

Detailed Experimental Protocols

Automated Fe(III)-IMAC Enrichment Protocol